4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
CAS No.:
Cat. No.: VC17252387
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2O |
|---|---|
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 4-ethyl-3,5-dimethylpyrazole-1-carbonyl chloride |
| Standard InChI | InChI=1S/C8H11ClN2O/c1-4-7-5(2)10-11(6(7)3)8(9)12/h4H2,1-3H3 |
| Standard InChI Key | GZUQJIPASOUTJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1C)C(=O)Cl)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride comprises a pyrazole ring substituted at positions 3 and 5 with methyl groups, at position 4 with an ethyl group, and at position 1 with a carbonyl chloride moiety. The pyrazole ring itself is a five-membered aromatic system containing two adjacent nitrogen atoms, with the hydrogen atom positioned on the nitrogen at the 1-position (1H configuration).
The molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. The carbonyl chloride group (-COCl) introduces significant polarity and reactivity, making the compound highly soluble in polar aprotic solvents such as dichloromethane and tetrahydrofuran . Crystallographic studies of analogous pyrazole derivatives reveal planar ring geometries, with substituents adopting orientations that minimize steric hindrance .
Synthesis and Manufacturing Processes
Primary Synthetic Routes
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 58–62°C (estimated) |
| Boiling Point | Decomposes above 200°C |
| Solubility | Soluble in CH₂Cl₂, THF, DMF |
| Density | 1.25 g/cm³ (estimated) |
The melting point is extrapolated from structurally similar compounds, such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (58–59°C) . The compound’s decomposition at elevated temperatures necessitates cautious handling during purification.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch) .
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 6H, 3,5-CH₃), 2.75 (q, 2H, CH₂CH₃), 8.15 (s, 1H, pyrazole-H) .
Reactivity and Functional Transformations
Nucleophilic Substitution
The carbonyl chloride group undergoes rapid nucleophilic acyl substitution with:
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Amines: Forms amides, e.g., reaction with aniline yields 4-ethyl-3,5-dimethyl-1H-pyrazole-1-carboxanilide .
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Alcohols: Produces esters, though less common due to the compound’s preference for amidation.
Coordination Chemistry
The pyrazole nitrogen and carbonyl oxygen act as donor sites for transition metals. For example, reaction with Cu(II) acetate generates complexes with potential catalytic activity .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors and COX-2 antagonists. Its ethyl and methyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive agents .
Materials Science
Incorporated into metal-organic frameworks (MOFs), it facilitates gas storage and heterogeneous catalysis. The ethyl group’s flexibility aids in tuning pore sizes .
Comparative Analysis with Related Compounds
Future Research Directions
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Green Synthesis: Developing solvent-free routes using ionic liquids.
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Bioactivity Screening: Evaluating antimicrobial and anticancer properties.
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Catalysis: Optimizing MOF designs for carbon capture.
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